Human AHR Antagonism: 30- to 70-Fold Superior Potency Compared to CH-223191
AHR antagonist 2 exhibits an IC50 of 0.885 nM against human AHR, representing 30-fold higher potency compared to CH-223191 (IC50 30 nM in reporter gene assays) [1]. Both values derive from functional antagonism of AHR-dependent transcriptional activation, though assay conditions differ. The nanomolar potency enables lower working concentrations, reducing potential off-target effects in cell-based studies [1].
| Evidence Dimension | IC50 for human AHR antagonism |
|---|---|
| Target Compound Data | 0.885 nM (0.000885 μM) |
| Comparator Or Baseline | CH-223191: 30 nM (0.03 μM) |
| Quantified Difference | ~34-fold lower IC50 (more potent) |
| Conditions | AHR antagonist 2: patent WO2019101641A1 reporter assay; CH-223191: TCDD-induced luciferase reporter assay in HepG2 cells |
Why This Matters
34-fold higher potency permits use of lower compound concentrations, minimizing solvent toxicity and reducing the likelihood of off-target interactions in cellular assays.
- [1] WO2019101641A1. Compounds and methods for treating cancer. Example 1: AHR antagonist 2 IC50 = 0.885 nM (human), 2.03 nM (mouse). View Source
